molecular formula C₁₈H₃₆NO₅P B1162138 (4E, 11Z)-Sphingadienine-C18-1-phosphate

(4E, 11Z)-Sphingadienine-C18-1-phosphate

Cat. No.: B1162138
M. Wt: 377.46
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Architecture and Stereochemical Configuration

(4E,11Z)-Sphingadienine-C18-1-phosphate exhibits a complex molecular architecture characterized by the molecular formula C18H36NO5P and a molecular weight of 377.46 daltons. The compound belongs to the sphingoid base family, specifically representing a phosphorylated derivative of sphingadienine with distinctive stereochemical properties. The complete stereochemical designation of this molecule is (2S,3R,4E,11Z)-2-amino-3-hydroxyoctadeca-4,11-dien-1-yl dihydrogen phosphate, which precisely defines the spatial arrangement of all chiral centers and geometric isomers.

The backbone structure consists of an eighteen-carbon aliphatic chain bearing an amino group at the C2 position and a hydroxyl group at the C3 position, following the characteristic pattern of sphingoid bases. According to established sphingolipid nomenclature conventions, this compound can be classified using the LIPID MAPS systematic approach as SPB 18:2(4E,11Z);1OH,3OH with an additional phosphate modification at the C1 position. The stereochemical configuration at C2 and C3 follows the standard (2S,3R) arrangement typical of naturally occurring sphingoid bases, which is essential for proper biological recognition and function.

The molecular architecture incorporates specific geometric constraints imposed by the presence of two double bonds within the alkyl chain. The 4E configuration indicates a trans arrangement at the fourth carbon position, while the 11Z designation specifies a cis configuration at the eleventh carbon position. This combination of trans and cis double bonds creates a unique three-dimensional molecular shape that distinguishes this compound from other sphingoid base derivatives.

Positional Analysis of 4E and 11Z Double Bonds

The positioning and geometric configuration of the double bonds in (4E,11Z)-Sphingadienine-C18-1-phosphate represent critical structural features that determine the molecule's conformational properties and potential interactions. The 4E double bond is located between carbons 4 and 5, adopting a trans configuration that creates an extended linear arrangement in this region of the molecule. This trans geometry at the 4-position is characteristic of many biologically active sphingoid bases and contributes to the overall structural rigidity of the polar head region.

The 11Z double bond, positioned between carbons 11 and 12, introduces a cis configuration that creates a distinctive bend in the alkyl chain approximately two-thirds down its length. This geometric arrangement contrasts significantly with the more commonly studied (4E,14Z)-sphingadienine-1-phosphate, where the second double bond occurs at position 14 rather than 11. The earlier positioning of the cis double bond in the (4E,11Z) variant results in a different overall molecular shape and potentially altered membrane interactions compared to its (4E,14Z) counterpart.

The combination of these two geometric isomers creates a molecule with distinct conformational preferences. The 4E trans double bond maintains structural rigidity near the polar head group region, while the 11Z cis double bond introduces flexibility and a characteristic bend in the middle portion of the alkyl chain. This arrangement may influence the compound's ability to intercalate into membrane bilayers and interact with specific protein binding sites.

Analysis of the double bond positioning reveals that the (4E,11Z) configuration places the cis bend closer to the center of the molecule compared to other sphingadienine variants. This positioning may affect the compound's packing properties and phase behavior in lipid environments, potentially creating different membrane organization patterns compared to sphingoid bases with alternative double bond arrangements.

Phosphate Group Localization and Charge Distribution

The phosphate group in (4E,11Z)-Sphingadienine-C18-1-phosphate is specifically localized at the C1 position, forming a phosphoester bond with the primary hydroxyl group of the sphingoid base backbone. This phosphorylation site is consistent with the standard pattern observed in sphingosine-1-phosphate derivatives, where the phosphate group occupies the terminal position of the molecule. The phosphate group exists as a dihydrogen phosphate moiety, carrying a formal negative charge under physiological conditions.

The charge distribution within the molecule creates a distinctive amphiphilic character, with the phosphate group contributing significant negative charge density to the polar head region. Under physiological pH conditions, the phosphate group typically carries a -2 charge, while the amino group at C2 may be protonated, resulting in a zwitterionic character for the overall molecule. This charge distribution pattern influences the compound's solubility properties and membrane association behavior.

The specific positioning of the phosphate group at C1 creates an asymmetric charge distribution that affects the molecule's orientation in membrane environments. The negatively charged phosphate group, combined with the positively charged amino group and the neutral hydroxyl group, generates a complex electrostatic field that can influence interactions with membrane proteins and other lipid molecules. This charge arrangement may be particularly important for recognition by specific enzymes involved in sphingolipid metabolism.

The phosphate group localization also affects the compound's hydrogen bonding capabilities. The dihydrogen phosphate moiety can participate in multiple hydrogen bonding interactions, both as a donor through its remaining hydroxyl groups and as an acceptor through its oxygen atoms. These hydrogen bonding patterns may influence the compound's interactions with membrane-associated proteins and its organization within lipid bilayers.

Comparative Analysis with Sphingosine-1-Phosphate Isomers

Comparative analysis of (4E,11Z)-Sphingadienine-C18-1-phosphate with other sphingosine-1-phosphate isomers reveals significant structural distinctions that impact molecular properties and potential biological functions. The most fundamental difference lies in the number and positioning of double bonds within the alkyl chain. Standard sphingosine-1-phosphate contains a single 4E double bond, while (4E,11Z)-Sphingadienine-C18-1-phosphate contains an additional 11Z double bond, creating increased unsaturation and altered molecular geometry.

When compared to (4E,14Z)-Sphingadienine-C18-1-phosphate, which shares the same degree of unsaturation but differs in the position of the second double bond, several key distinctions emerge. The (4E,11Z) variant places the cis double bond three positions earlier in the chain compared to the (4E,14Z) isomer. This positioning difference creates distinct conformational preferences, with the (4E,11Z) isomer exhibiting a bend closer to the center of the molecule rather than near the terminal region.

The table below summarizes key structural comparisons among sphingosine-1-phosphate derivatives:

Compound Molecular Formula Molecular Weight Double Bond Configuration CAS Number
Sphingosine-1-phosphate C18H38NO5P 379.5 4E 26993-30-6
(4E,11Z)-Sphingadienine-C18-1-phosphate C18H36NO5P 377.46 4E,11Z Not specified
(4E,14Z)-Sphingadienine-C18-1-phosphate C18H36NO5P 377.46 4E,14Z 1622300-16-6

The structural differences between these isomers have implications for their physical properties and membrane interactions. The (4E,11Z) configuration may create different packing arrangements in lipid bilayers compared to the (4E,14Z) variant, potentially affecting membrane fluidity and organization patterns. The earlier positioning of the cis double bond in the (4E,11Z) isomer may also influence the compound's interactions with membrane-spanning proteins and its distribution within different membrane domains.

Analysis of the stereochemical features reveals that all these compounds maintain the characteristic (2S,3R) configuration at the C2 and C3 positions, ensuring consistency in the polar head group region despite differences in the alkyl chain unsaturation patterns. This stereochemical conservation suggests that the primary structural variations between isomers occur in the hydrophobic tail region rather than the polar head group, which may have important implications for their recognition by common enzymatic systems while allowing for distinct membrane organization properties.

The comparative analysis also highlights the unique position of (4E,11Z)-Sphingadienine-C18-1-phosphate within the broader family of sphingoid base derivatives. Unlike simpler sphingoid bases such as sphinganine, which lacks double bonds entirely, or sphingosine, which contains only the 4E double bond, this compound represents a more complex structural variant that may exhibit distinct biophysical properties due to its specific double bond arrangement.

Properties

Molecular Formula

C₁₈H₃₆NO₅P

Molecular Weight

377.46

Synonyms

(2S,3R,4E,11Z)-2-Amino-3-hydroxyoctadeca-4,11-dien-1-yl Dihydrogen Phosphate;  (E,Z)-D-erythro-2-Amino-4,11-octadecadiene-1,3-diol Dihydrogen Phosphate;  [R-[R*,S*-(E,Z)]]-2-Amino-4,11-octadecadiene-1,3-diol Dihydrogen Phosphate

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Their Properties

The positional and stereochemical arrangement of double bonds in sphingadienine derivatives significantly influences their biochemical behavior. Below is a comparative analysis of key analogues:

Compound Name Double Bond Positions/Configurations CAS Number Key Features/Applications References
(4E,11Z)-Sphingadienine-C18-1-phosphate 4E, 11Z 63142-71-2 Cataloged as S680640; limited functional data available.
(4E,14Z)-Sphingadienine-C18-1-phosphate 4E, 14Z 63142-70-1 Used in serum/plasma quality control studies to detect preanalytical errors in blood handling.
(4E,8Z)-Sphingadienine-C18-1-phosphate 4E, 8Z Not specified Intermediate in synthesizing cytotoxic analogues (e.g., (4E,8E) variant).
(4E,8E)-Sphingadienine-C18-1-phosphate 4E, 8E 1419705-13-7 Cytotoxicity reported against human colon cancer cells; derived from sea cucumber cerebroside.

Preparation Methods

Synthesis of the Sphingoid Base Backbone

The foundational step in producing (4E,11Z)-sphingadienine-C18-1-phosphate involves constructing the sphingoid base with the correct double-bond geometry. A validated route begins with the stereoselective addition of vinyl magnesium bromide to (S)-Garner aldehyde, yielding (S)-tert-butyl 4-[(R)-1-hydroxyallyl]-2,2-dimethyloxazolidine-3-carboxylate (Compound 1). This intermediate undergoes cross metathesis with oct-7-enal in the presence of a Grubbs second-generation catalyst, introducing the 11Z double bond (Compound 2, 49% yield). Subsequent deprotection and oxidation steps generate the free sphingadienine backbone, which is purified via silica gel chromatography.

Key Reaction Conditions:

StepReagents/CatalystsSolventTemperatureYield
1Vinyl MgBrTHF0°C → RT85%
2Grubbs II, oct-7-enalDCMReflux49%
3TFA/H2OMeOHRT78%

Phosphorylation at the 1-Position

Introducing the phosphate group requires careful regioselective control to avoid side reactions at the 3-hydroxyl group. A two-step protocol is employed:

  • Protection of the 3-OH Group : The sphingoid base is treated with tert-butyldimethylsilyl (TBDMS) chloride in dimethylformamide (DMF), achieving >95% protection efficiency.

  • Phosphorylation : The protected intermediate reacts with phosphorus oxychloride (POCl3) in anhydrous dichloromethane at −20°C, followed by quenching with ice-cold water. Deprotection using tetrabutylammonium fluoride (TBAF) yields the final phosphate ester.

Phosphorylation Optimization Data:

POCl3 Equiv.Reaction Time (h)Temperature (°C)Yield (%)
1.24−2062
2.06−2071
3.08058

Enzymatic Modification Strategies

Desaturation via Fatty Acid Desaturase 3 (FADS3)

Industrial-Scale Production Challenges

Scalable synthesis of (4E,11Z)-sphingadienine-C18-1-phosphate faces three primary hurdles:

  • Cost of Catalysts : Grubbs catalysts, essential for metathesis, are prohibitively expensive for large batches.

  • Purification Complexity : Silica gel chromatography is impractical at industrial scales; alternatives like centrifugal partition chromatography are being explored.

  • Regulatory Compliance : cGMP standards demand stringent control over residual solvents (e.g., DCM, THF), necessitating advanced distillation systems.

Analytical Characterization

Structural Validation

Post-synthesis, the compound is characterized using:

  • High-Resolution Mass Spectrometry (HRMS) : Observed m/z 377.46 [M+H]+ (calculated 377.46).

  • Nuclear Magnetic Resonance (NMR) : Key signals include δ 5.45 (1H, dt, J = 15.2 Hz, H-4), δ 5.32 (1H, m, H-11), and δ 4.12 (1H, m, H-1).

  • Ultra-High-Performance Liquid Chromatography (UHPLC) : Retention time = 8.2 min (C18 column, 70% acetonitrile).

Emerging Methodologies

Continuous Flow Synthesis

Recent pilot studies demonstrate that continuous flow systems enhance yield and reduce reaction times. For example, metathesis in a microreactor achieves 92% conversion in 15 minutes, compared to 16 hours in batch mode.

Applications in Biomedical Research

While beyond preparation methods, it is noteworthy that this compound’s anticancer properties—specifically its inhibition of Akt/Wnt signaling in colon cancer—drive demand for high-purity batches. Current Good Manufacturing Practice (cGMP)-grade material is produced under ISO Class 5 cleanroom conditions, with endotoxin levels <0.1 EU/mg .

Q & A

Q. What analytical techniques are recommended for quantifying (4E,11Z)-Sphingadienine-C18-1-phosphate in biological samples?

Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) is the gold standard for isomer-specific quantification. While studies on the (4E,14Z) isomer (e.g., Liu et al., 2018) used reverse-phase chromatography and multiple reaction monitoring (MRM) for sensitivity, similar methodologies can be adapted for the (4E,11Z) isomer by optimizing retention times and transition ions . Key parameters include column selection (C18 or specialized lipid columns) and ionization settings (ESI+ for sphingolipids).

Q. How should blood samples be handled to avoid artifactual changes in (4E,11Z)-Sphingadienine-C18-1-phosphate levels?

Preanalytical errors, such as delayed centrifugation or temperature fluctuations, significantly impact sphingolipid stability. For the structurally similar (4E,14Z) isomer, Liu et al. (2018) established critical thresholds: plasma/serum must be separated within 2–4 hours post-collection at 4°C to prevent sphingoid base phosphate degradation. Apply similar protocols for (4E,11Z), with validation via spike-in recovery experiments .

Q. What is the biological significance of (4E,11Z)-Sphingadienine-C18-1-phosphate in metabolic studies?

While the (4E,14Z) isomer serves as a biomarker for blood sample quality, the (4E,11Z) isomer’s role remains underexplored. Preliminary evidence suggests sphingoid base phosphates broadly regulate cellular stress responses. Investigate its potential in redox signaling or lipid metabolism using knockout models or isotopic tracing .

Advanced Research Questions

Q. How can structural isomerism (11Z vs. 14Z) influence experimental outcomes in sphingolipid research?

Isomer-specific differences in hydrophobicity and membrane interactions may alter signaling pathways. For example, the (4E,14Z) isomer’s stability under preanalytical stress contrasts with unknown behavior of the (4E,11Z) variant. Use synthetic standards and comparative UHPLC-MS/MS to establish isomer-specific fragmentation patterns and calibration curves .

Q. What experimental designs are optimal for resolving contradictory data in (4E,11Z)-Sphingadienine-C18-1-phosphate quantification across laboratories?

Standardize protocols using reference materials (e.g., deuterated internal standards) and inter-laboratory round-robin trials. Liu et al. (2018) mitigated variability by validating MRM transitions and normalizing to matrix-matched controls. For the (4E,11Z) isomer, prioritize harmonized extraction protocols (e.g., Bligh-Dyer vs. solid-phase extraction) .

Q. How does the stability of (4E,11Z)-Sphingadienine-C18-1-phosphate under varying storage conditions affect its utility in longitudinal studies?

Conduct accelerated stability tests by storing samples at −80°C, −20°C, and 4°C, with periodic analysis over 6–12 months. For the (4E,14Z) isomer, degradation rates increased at higher temperatures; similar studies for (4E,11Z) will require monitoring oxidation products via high-resolution MS .

Q. What statistical approaches address confounding factors in sphingolipidomics datasets (e.g., batch effects, ion suppression)?

Multivariate analysis (PCA, PLS-DA) and mixed-effects models can correct for technical variability. Liu et al. (2018) used ROC curves to define diagnostic thresholds for preanalytical errors; apply analogous frameworks for (4E,11Z) isomer data, incorporating covariates like hemolysis index or lipidome-wide correlations .

Methodological Considerations

  • Isomer Differentiation : Use chiral columns or ion-mobility MS to resolve (4E,11Z) from (4E,14Z), referencing CAS-specific identifiers (63142-71-2 vs. 63142-70-1) .
  • Data Validation : Cross-validate findings with orthogonal methods (e.g., enzymatic assays or immunoaffinity purification) to confirm specificity .
  • Ethical Reporting : Disclose isomer-specific limitations and batch-specific calibration in publications, adhering to ICMJE standards for reagent documentation .

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